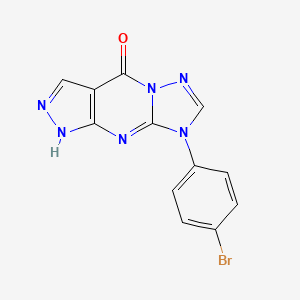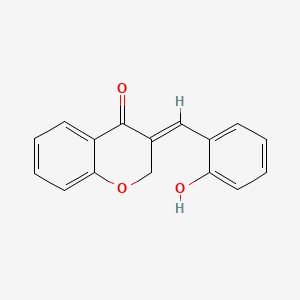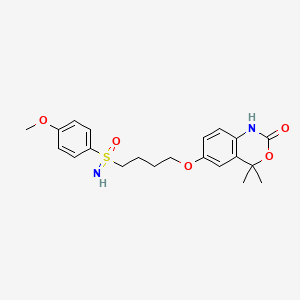
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6-(4-(S-(4-methoxyphenyl)sulfonimidoyl)butoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6-(4-(S-(4-methoxyphenyl)sulfonimidoyl)butoxy)- is a complex organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This particular compound is characterized by its intricate molecular structure, which includes a benzoxazinone core, dimethyl groups, and a sulfonimidoyl-substituted butoxy side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6-(4-(S-(4-methoxyphenyl)sulfonimidoyl)butoxy)- typically involves multi-step organic reactions The process begins with the formation of the benzoxazinone core through cyclization reactionsCommon reagents used in these reactions include acetic anhydride, polyphosphoric acid, and various sulfonyl chlorides .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the sulfonimidoyl group, converting it to sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products:
- Oxidation products include oxides of the methoxy and dimethyl groups.
- Reduction products include sulfonamide derivatives.
- Substitution products vary depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, the compound is utilized in the production of advanced materials, including polymers and resins, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6-(4-(S-(4-methoxyphenyl)sulfonimidoyl)butoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonimidoyl group plays a crucial role in binding to these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 2H-3,1-Benzoxazin-2-one derivatives with different substituents.
- 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines.
- 4H-3,1-Benzoxazin-4-one derivatives .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, particularly the sulfonimidoyl-substituted butoxy side chain. This structural feature imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
89432-14-4 |
|---|---|
Molekularformel |
C21H26N2O5S |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
6-[4-[(4-methoxyphenyl)sulfonimidoyl]butoxy]-4,4-dimethyl-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C21H26N2O5S/c1-21(2)18-14-16(8-11-19(18)23-20(24)28-21)27-12-4-5-13-29(22,25)17-9-6-15(26-3)7-10-17/h6-11,14,22H,4-5,12-13H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
MHIRHYXZVNQMCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)OCCCCS(=N)(=O)C3=CC=C(C=C3)OC)NC(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


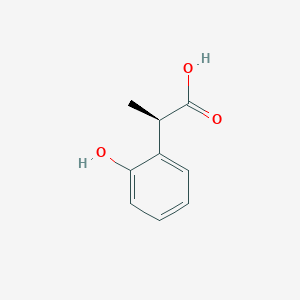
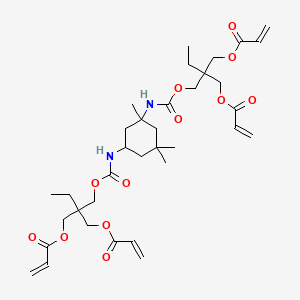
![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12750020.png)

![3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B12750031.png)
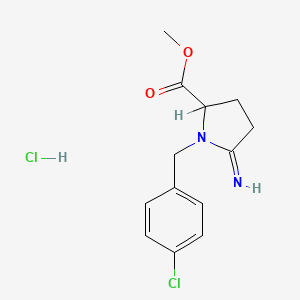


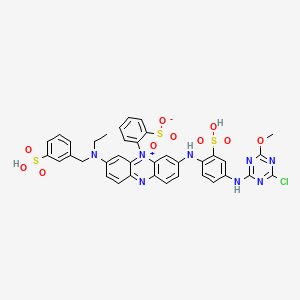


![3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate](/img/structure/B12750070.png)
